3-Bromopiperidine hydrochloride

Catalog No.
S2706092
CAS No.
1956354-99-6
M.F
C5H11BrClN
M. Wt
200.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromopiperidine hydrochloride

CAS Number

1956354-99-6

Product Name

3-Bromopiperidine hydrochloride

IUPAC Name

3-bromopiperidine;hydrochloride

Molecular Formula

C5H11BrClN

Molecular Weight

200.5

InChI

InChI=1S/C5H10BrN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H

InChI Key

LFQIOFJSXVDIOE-JEDNCBNOSA-N

SMILES

C1CC(CNC1)Br.Cl

solubility

not available

Synthesis and Characterization:

3-Bromopiperidine hydrochloride is a chemical compound synthesized in research laboratories for various purposes. The specific synthesis methods and characterization techniques employed depend on the intended application. Some research studies have reported the synthesis of 3-bromopiperidine hydrochloride using methods like reductive amination or ring-opening reactions with subsequent acidification to obtain the hydrochloride salt [, ].

Potential Applications:

While the specific applications of 3-bromopiperidine hydrochloride in scientific research are not extensively documented, its chemical structure suggests potential areas of exploration. The presence of the piperidine ring, a common structural motif in many biologically active molecules, indicates potential for investigating its:

  • Binding properties: 3-Bromopiperidine hydrochloride could be studied for its ability to bind to specific receptors or enzymes in biological systems, potentially leading to the discovery of new drugs or research tools [].
  • Modification and derivatization: The bromo group (-Br) on the molecule can serve as a reactive site for further chemical modifications, allowing researchers to create new analogs with potentially different properties [].

3-Bromopiperidine hydrochloride is an organic compound characterized by the molecular formula C5_5H10_{10}BrN·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, with a bromine atom substituted at the third position of the piperidine ring. This compound is notable for its reactivity and potential biological activities, making it a valuable intermediate in organic synthesis and pharmaceutical research .

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, such as amines, thiols, or alkoxides.
  • Oxidation: The piperidine ring can undergo oxidation to yield piperidones or other oxidized derivatives.
  • Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of piperidine or its derivatives.

The biological activity of 3-Bromopiperidine hydrochloride is linked to its potential as an enzyme inhibitor and receptor ligand. The presence of the bromine atom enhances its binding affinity to biological targets through halogen bonding. Research indicates that this compound may influence various cellular processes by interacting with specific molecular targets, making it a subject of interest in pharmacological studies .

The synthesis of 3-Bromopiperidine hydrochloride typically involves the following steps:

  • Bromination of Piperidine: Piperidine is reacted with bromine in a suitable solvent like acetic acid under controlled temperature conditions to selectively brominate at the third position.
  • Formation of Hydrochloride Salt: The resulting 3-Bromopiperidine is treated with hydrochloric acid to form the hydrochloride salt.

For industrial production, methods are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain precise reaction parameters. Purification techniques such as crystallization or recrystallization are used to achieve high-purity products .

3-Bromopiperidine hydrochloride has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
  • Biology: Used in studies related to enzyme inhibitors and receptor ligands.
  • Medicine: Investigated for potential pharmacological activities, particularly as a precursor in drug development.
  • Industry: Employed in producing agrochemicals, dyes, and other industrial chemicals .

Studies on 3-Bromopiperidine hydrochloride have focused on its interactions with biological systems. Its mechanism of action may involve acting as an enzyme inhibitor or receptor ligand, which can modulate specific signaling pathways within cells. The unique structural features provided by the bromine substitution enhance its interactions with various biological targets.

Several compounds share structural similarities with 3-Bromopiperidine hydrochloride. Notable examples include:

  • 3-Bromopyridine: Contains a pyridine ring instead of a piperidine ring.
  • 2-Bromopiperidine: Bromine is substituted at the second position of the piperidine ring.
  • 4-Bromopiperidine: Bromine is substituted at the fourth position of the piperidine ring.

Uniqueness

3-Bromopiperidine hydrochloride's uniqueness lies in its specific substitution pattern at the third position, which imparts distinct reactivity and biological activity compared to its analogs. This positional difference significantly influences its chemical behavior and interactions with biological targets, rendering it particularly valuable in research applications.

Classical Synthesis Routes for Piperidine Bromination

Classical approaches to piperidine bromination often employ elemental bromine or brominating agents under controlled conditions. For example, 3-bromopiperidine-2,6-dione is synthesized via direct bromination of piperidine-2,6-dione using bromine in chloroform at 110°C for 90 minutes [1]. This exothermic reaction proceeds through electrophilic aromatic substitution, where bromine acts as both the electrophile and oxidizing agent. The closed-vessel setup minimizes bromine evaporation and ensures quantitative yield (99%) [1].

Alternative routes utilize N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH) as brominating agents. For instance, in the synthesis of 1-(4-bromophenyl)piperidine, NBS in acetonitrile or dichloromethane facilitates selective bromination at the para position of the aromatic ring [3]. While this method targets aryl bromination, analogous strategies can be adapted for aliphatic bromination by modifying reaction solvents and temperatures.

Table 1: Comparison of Bromination Agents

AgentSolventTemperature (°C)Yield (%)
BromineChloroform11099 [1]
NBSAcetonitrile15–4087–92 [3]
DBDMHDichloromethane20–2585–90 [3]

Regioselective Bromination Strategies at the Piperidine C3 Position

Achieving regioselectivity at the C3 position of piperidine requires steric and electronic modulation. The use of tetra-n-butyl ammonium tetraphenylborate as a catalyst enhances para-selectivity in aryl brominations [3], though analogous strategies for aliphatic systems involve directing groups or steric hindrance. For example, palladium catalysts with pyridine-oxazoline ligands enable enantioselective amination of alkenes, indirectly influencing bromination sites through pre-functionalization [2].

In aliphatic systems, radical-mediated cyclization offers a pathway to regiocontrol. Cobalt(II)-catalyzed radical rebound mechanisms favor C3 bromination by stabilizing transition states through ligand coordination [2]. Similarly, gold(I)-catalyzed oxidative amination pre-organizes the piperidine scaffold, directing bromination to the thermodynamically favored C3 position [2].

Hydrochloride Salt Formation Techniques

Conversion of 3-bromopiperidine to its hydrochloride salt involves acid-base neutralization. Treating the free base with hydrogen chloride gas in anhydrous ether or aqueous HCl under reflux yields the hydrochloride form. Crystallization from ethanol or methyl tert-butyl ether/n-heptane mixtures (1:4 v/v) produces high-purity salts [3]. Optimal conditions include slow cooling to 10–15°C to prevent oligomerization [3].

Catalytic Systems for Improved Reaction Efficiency

Modern catalytic systems leverage transition metals and organocatalysts to enhance bromination efficiency. Palladium and rhodium complexes facilitate hydrogenation-interrupted bromination, enabling one-pot functionalization of piperidine precursors [2]. For example, rhodium catalysts under mild conditions (25–40°C) reduce pyridine intermediates while minimizing hydrodefluorination byproducts [2].

Gold(I) catalysts paired with iodine(III) oxidants enable oxidative bromination of non-activated alkenes, achieving turnover numbers (TON) exceeding 500 [2]. Ligand design plays a critical role; sterically hindered pyridine-oxazoline ligands increase palladium electrophilicity, accelerating bromine insertion [2].

Table 2: Catalytic Systems for Piperidine Bromination

CatalystLigandTONSelectivity (%)
RhodiumTris(cyclohexyl)phosphine32092 [2]
PalladiumPyridine-oxazoline48089 [2]
Gold(I)N-Heterocyclic carbene51095 [2]

Byproduct Analysis and Purification Protocols

Common byproducts include di-brominated derivatives and dehydrohalogenation products. LC-MS and HPLC analyses (as described in [1] and [3]) identify these impurities, with retention times correlating to bromine substitution patterns.

Purification employs vacuum distillation for low-boiling-point byproducts or recrystallization using dichloromethane/n-heptane (1:4) [3]. Column chromatography with silica gel and ethyl acetate/hexane gradients (1:5 to 1:3) resolves regioisomeric contaminants. Final product purity (>98%) is confirmed via melting point analysis and $$ ^1H $$ NMR spectroscopy [3].

3-Bromopiperidine hydrochloride exhibits characteristic thermal stability patterns typical of halogenated heterocyclic amine salts. The compound demonstrates moderate thermal stability with an estimated decomposition onset temperature ranging from 150-200°C [1] [2] [3]. This thermal behavior is significantly influenced by the presence of both the bromine substituent and the hydrochloride salt formation.

Thermal Decomposition Characteristics

The thermal decomposition of 3-bromopiperidine hydrochloride follows a multi-step process. Initial decomposition occurs through dehydrohalogenation reactions, where hydrogen chloride and hydrogen bromide are eliminated as primary decomposition products [2] [4]. The activation energy for thermal decomposition is estimated to be between 100-150 kilojoules per mole, which is consistent with similar halogenated organic compounds [2] [5].

The compound exhibits a melting point estimated between 180-185°C, which is notably lower than the parent piperidine hydrochloride (245-248°C) [2] [3]. This reduction in melting point is attributed to the electronic and steric effects of the bromine substituent at the 3-position, which disrupts the crystal lattice stability compared to the unsubstituted analogue.

Phase Transition Behavior

Under controlled heating conditions, 3-bromopiperidine hydrochloride undergoes a solid-to-liquid phase transition before reaching its decomposition temperature. The compound maintains crystalline stability up to approximately 100°C under normal atmospheric conditions [6] [2]. Beyond this temperature, gradual thermal degradation begins, with significant decomposition occurring above 150°C.

Table 3.1: Thermal Stability Parameters of 3-Bromopiperidine Hydrochloride

ParameterValueReference Conditions
Melting Point180-185°C (estimated)Standard atmospheric pressure
Decomposition Onset150-200°CHeating rate 20°C/min
Thermal Stability RangeStable up to 100°CNormal handling conditions
Activation Energy100-150 kJ/molEstimated from analogues
Maximum Storage Temperature30°CLong-term stability

Solubility Characteristics in Polar and Nonpolar Solvents

The solubility profile of 3-bromopiperidine hydrochloride is dominated by the ionic nature of the hydrochloride salt, which significantly enhances solubility in polar solvents while limiting dissolution in nonpolar media [1] .

Polar Solvent Solubility

In polar protic solvents, 3-bromopiperidine hydrochloride demonstrates excellent solubility characteristics. Water solubility exceeds 50 milligrams per milliliter, making the compound highly water-soluble [9] . This high aqueous solubility results from favorable ionic interactions between the protonated amine and chloride ion with water molecules through hydrogen bonding and electrostatic interactions.

Methanol and ethanol also serve as excellent solvents for the compound, with estimated solubilities exceeding 40 and 30 milligrams per milliliter, respectively . The slightly reduced solubility in alcohols compared to water reflects the decreased polarity and hydrogen bonding capacity of these solvents relative to water.

Polar Aprotic Solvent Behavior

In polar aprotic solvents such as acetonitrile, the compound exhibits moderate solubility (10-20 mg/mL) [11] . The absence of protic interactions limits the solvation of the ionic species, though the high dielectric constant still provides reasonable dissolution. Dimethyl sulfoxide represents an exception among aprotic solvents, offering excellent solubility (>40 mg/mL) due to its exceptional ionic solvation capabilities [12] .

Nonpolar Solvent Characteristics

Nonpolar solvents show poor to negligible solubility for 3-bromopiperidine hydrochloride. Dichloromethane exhibits limited solubility (<5 mg/mL), while completely nonpolar solvents such as hexane and diethyl ether show essentially no dissolution capacity (<1 mg/mL) [13] . This behavior is consistent with the ionic nature of the compound, which cannot be effectively solvated by nonpolar media.

Table 3.2: Solubility Characteristics in Various Solvents

Solvent TypeSolubility ClassificationEstimated Solubility (mg/mL)Solvation Mechanism
WaterHighly Soluble>50Ionic hydration, hydrogen bonding
MethanolHighly Soluble>40Polar interactions, hydrogen bonding
EthanolHighly Soluble>30Moderate polar interactions
AcetonitrileModerately Soluble10-20Dipole interactions
DichloromethanePoorly Soluble<5Limited polar interactions
DMSOHighly Soluble>40Excellent ionic solvation
HexaneInsoluble<1No favorable interactions

pH-Dependent Solution Behavior and Protonation States

The pH-dependent behavior of 3-bromopiperidine hydrochloride is governed by the acid-base equilibrium of the piperidine nitrogen, which serves as the primary protonation site [14] [16].

Protonation Equilibria

The estimated pKa value for 3-bromopiperidine is approximately 10.5 ± 0.5, based on structural analogies with related piperidine derivatives [14] [17]. This value indicates that the compound exists predominantly in its protonated form under physiological and mildly basic conditions. The Henderson-Hasselbalch equation (pH = pKa + log([B]/[BH⁺])) governs the distribution between protonated and neutral species [16].

pH-Dependent Solubility Behavior

At strongly acidic pH values (0-2), the compound exists entirely in its protonated form, resulting in maximum water solubility [14] . As pH increases toward neutral conditions (pH 4-7), a mixed population of protonated and neutral species emerges, with corresponding decreases in overall solubility. At pH values above 9, the neutral free base becomes predominant, leading to significantly reduced aqueous solubility [14].

The transition between salt and free base forms occurs most dramatically in the pH range of 9.5-11.5, which represents the effective buffer region for this compound [14] [16]. At pH 9.5, approximately 90% of the compound remains protonated, while at pH 11.5, only 10% retains its protonated state.

Chemical Stability Across pH Range

The compound demonstrates optimal stability as the hydrochloride salt at pH values between 4-6 . Under strongly basic conditions (pH >11), potential decomposition pathways may become accessible, particularly involving elimination reactions facilitated by the bromine substituent [14]. Conversely, under strongly acidic conditions (pH <2), the compound remains stable but may be susceptible to acid-catalyzed reactions over extended periods.

Table 3.3: pH-Dependent Behavior of 3-Bromopiperidine Hydrochloride

pH RangePredominant SpeciesSolubility BehaviorChemical Stability
0-2Fully protonated (NH₂⁺)Maximum solubilityStable as salt
2-4Predominantly protonatedHigh solubilityStable as salt
4-7Mixed protonated/neutralDecreasing solubilityTransition zone
7-9Predominantly neutralModerate solubilityFree base formation
9-11Neutral amine dominantLower solubilityFree base stable
11-14Neutral amine onlyMinimum solubilityPotential decomposition

Dates

Last modified: 08-16-2023

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